molecular formula C7H4ClFO B1612492 4-Fluorobenzoyl-carbonyl-13C chloride CAS No. 91742-47-1

4-Fluorobenzoyl-carbonyl-13C chloride

Cat. No.: B1612492
CAS No.: 91742-47-1
M. Wt: 159.55 g/mol
InChI Key: CZKLEJHVLCMVQR-CDYZYAPPSA-N
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Description

4-Fluorobenzoyl-carbonyl-13C chloride is a specialized chemical compound used primarily in scientific research. It is characterized by the presence of a fluorine atom on the benzene ring and a carbonyl group labeled with the carbon-13 isotope. This labeling allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. The compound’s molecular formula is FC₆H₄¹³COCl, and it has a molecular weight of 159.55 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzoyl-carbonyl-13C chloride typically involves the introduction of a carbon-13 labeled carbonyl group into the benzoyl chloride structure. One common method is the reaction of 4-fluorobenzoic acid with thionyl chloride (SOCl₂) in the presence of carbon-13 labeled carbon monoxide (¹³CO). The reaction is usually carried out under reflux conditions to ensure complete conversion:

4-Fluorobenzoic acid+SOCl2+¹³CO4-Fluorobenzoyl-carbonyl-13C chloride+SO2+HCl\text{4-Fluorobenzoic acid} + \text{SOCl}_2 + \text{¹³CO} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Fluorobenzoic acid+SOCl2​+¹³CO→4-Fluorobenzoyl-carbonyl-13C chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The compound is often produced in bulk and then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzoyl-carbonyl-13C chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents like ammonia (NH₃) or primary amines (RNH₂) in anhydrous conditions.

    Reduction: LiAlH₄ in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

    Substitution: Formation of 4-fluorobenzamide or 4-fluorobenzyl alcohol.

    Reduction: Formation of 4-fluorobenzyl alcohol.

    Oxidation: Formation of 4-fluorobenzoic acid.

Scientific Research Applications

4-Fluorobenzoyl-carbonyl-13C chloride is widely used in various fields of scientific research:

    Chemistry: As a labeled compound for NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: In the synthesis of labeled biomolecules for tracing metabolic pathways.

    Medicine: In the development of labeled pharmaceuticals for diagnostic imaging.

    Industry: As an intermediate in the synthesis of more complex chemical compounds.

Mechanism of Action

The mechanism by which 4-Fluorobenzoyl-carbonyl-13C chloride exerts its effects depends on the specific application. In NMR spectroscopy, the carbon-13 label allows for the detailed observation of molecular interactions and dynamics. The fluorine atom can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoyl chloride: Similar structure but without the carbon-13 label.

    Benzoyl chloride: Lacks both the fluorine atom and the carbon-13 label.

    4-Chlorobenzoyl-carbonyl-13C chloride: Similar but with a chlorine atom instead of fluorine.

Uniqueness

4-Fluorobenzoyl-carbonyl-13C chloride is unique due to the combination of the fluorine atom and the carbon-13 label. This dual labeling provides enhanced capabilities for analytical studies, making it particularly valuable in research applications where precise molecular tracking is required.

Properties

IUPAC Name

4-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKLEJHVLCMVQR-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[13C](=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583498
Record name 4-Fluoro(carbonyl-~13~C)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91742-47-1
Record name 4-Fluoro(carbonyl-~13~C)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorobenzoyl-carbonyl-13C chloride
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Synthesis routes and methods I

Procedure details

To a solution of 4-fluorobenzoic acid (5.0 g. 35.7 mmol) in dichloroethane (50 mL) was added oxalyl chloride (5.6 g, 44.6 mmol) drop wise. The reaction was stirred for 16 h. The excess oxalyl chloride and solvent were removed under reduced pressure. The residue was chased with benzene to give the desired product (5.4 g, 96%).
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96%

Synthesis routes and methods II

Procedure details

This object is achieved by a process for the preparation of 3-chloro-4-fluorobenzoyl chloride. It comprises reacting 4-fluorobenzaldehyde with a chlorinating agent in the presence of a free-radical initiator in the presence or absence of a solvent at from −20 to 200° C. to give 4-fluorobenzoyl chloride, and reacting the 4-fluorobenzoyl chloride with a chlorinating agent in the presence of a chlorination catalyst in the presence or absence of a solvent at from −20 to 200° C. to give 3-chloro-4-fluorobenzoyl chloride.
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Synthesis routes and methods III

Procedure details

10 g of azobis(isobutyronitrile) are added, with stirring, to 620 g of 4-fluorobenzaldehyde (5 mol tel quel, purity >99 GC[a/a]) under protective gas in a 1 l four-necked flask. The mixture is then heated to an internal temperature of 60° C. and, over the course of 7.5 hours, a total of 354 g of chlorine are introduced. The chlorine is added in an amount of 15 liters per hour. Unreacted chlorine is then blown out with nitrogen, and the reaction mixture is cooled to room temperature. The progress of the reaction is monitored using gas-chromatographic analysis (GC).
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-fluorobenzoyl chloride?

A1: 4-Fluorobenzoyl chloride has the molecular formula C7H4ClFO and a molecular weight of 158.56 g/mol.

Q2: What spectroscopic data is available to characterize 4-fluorobenzoyl chloride?

A2: Several spectroscopic techniques are used to characterize 4-fluorobenzoyl chloride, including:

  • Infrared (IR) spectroscopy: This technique reveals characteristic functional groups, such as the carbonyl group (C=O) and the C-F bond. [, , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 19F NMR spectroscopy provide information about the hydrogen and fluorine atoms in the molecule, respectively, aiding in structural elucidation and compound confirmation. [, , ]
  • Mass Spectrometry (MS): This technique determines the molecular weight and fragmentation pattern of the compound, assisting in structural confirmation. [, , ]

Q3: What is the stability of 4-fluorobenzoyl chloride under various conditions?

A3: 4-Fluorobenzoyl chloride is typically stored under anhydrous conditions as it is moisture-sensitive and readily hydrolyzes in the presence of water. [, ]

Q4: What is the role of 4-fluorobenzoyl chloride in organic synthesis?

A4: 4-Fluorobenzoyl chloride is a valuable reagent in organic synthesis, commonly used as an acylating agent. Its reactivity stems from the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. [, , , , , ]

Q5: What are some specific reactions where 4-fluorobenzoyl chloride is employed?

A5:

  • Esterification: 4-Fluorobenzoyl chloride reacts with alcohols to form esters, a reaction often used in synthesizing pharmaceuticals and polymers. [, ]
  • Amidation: It reacts with amines to form amides, a crucial reaction in forming peptides and other biologically relevant molecules. [, , ]
  • Friedel-Crafts Acylation: 4-Fluorobenzoyl chloride participates in Friedel-Crafts acylation reactions, attaching an acyl group to aromatic rings, a significant process in synthesizing complex aromatic compounds. [, , , , ]

Q6: Can you provide an example of 4-fluorobenzoyl chloride's role in synthesizing a specific compound?

A6: Researchers synthesized O-(4-fluorobenzoyl)-5-methylsalicylic acid, a potential analgesic, by reacting 5-methylsalicylic acid with 4-fluorobenzoyl chloride through esterification. []

Q7: How does the fluorine atom in 4-fluorobenzoyl chloride influence its reactivity and applications?

A7: The fluorine atom's electron-withdrawing nature influences both the reactivity and properties of the compounds derived from 4-fluorobenzoyl chloride. This effect is crucial in pharmaceutical research where modifying electronic properties can alter a drug's binding affinity, potency, and selectivity. [, , , , ]

Q8: Are there specific examples of how the fluorine atom impacts the biological activity of compounds derived from 4-fluorobenzoyl chloride?

A8:

  • Analgesic Activity: O-(4-Fluorobenzoyl)-5-methylsalicylic acid exhibits greater analgesic activity than aspirin, highlighting the fluorine atom's role in enhancing potency. []
  • Antimycobacterial Activity: Fluorine-substituted heterocyclic nitrogen systems synthesized from 4-fluorobenzoyl chloride displayed promising antimycobacterial activity. []

Q9: How is 4-fluorobenzoyl chloride analyzed and quantified?

A9: Several analytical techniques are employed, including:

  • Gas Chromatography (GC): This method, often coupled with mass spectrometry (GC/MS), separates and identifies 4-fluorobenzoyl chloride in complex mixtures. [, ]

Q10: What are some specific applications of these analytical techniques in the context of 4-fluorobenzoyl chloride research?

A10:

  • Drug Analysis: GC/MS is used to simultaneously determine cocaine, benzoylecgonine, and ecgonine methyl ester in biological samples after derivatization with 4-fluorobenzoyl chloride. []
  • Food Analysis: 19F NMR, after derivatizing analytes with 4-fluorobenzoyl chloride, is used to determine the quality of olive oil by quantifying free sterols, alcohols, phenolics, and fatty acids. []

Q11: What are some of the key applications of 4-fluorobenzoyl chloride and its derivatives?

A11:

  • Pharmaceuticals: It serves as a building block for synthesizing various pharmaceuticals, including analgesics, anti-inflammatory agents, and antimycobacterial agents. [, , , ]
  • Polymers: 4-Fluorobenzoyl chloride is used in synthesizing high-performance polymers like polybenzimidazoles and poly(aryl ether ketones), prized for their thermal stability and mechanical strength. [, , , , , , , ]
  • Radiographic Opaques: Derivatives of 4-fluorobenzoyl chloride, such as 3,5-dibromo-4-fluorobenzoic acid and its esters, have been investigated for their potential use as radiographic contrast agents. []

Q12: What are the safety considerations when handling 4-fluorobenzoyl chloride?

A12: 4-Fluorobenzoyl chloride is a reactive chemical and should be handled with caution.

  • Storage: Store the compound in a cool, dry place, away from incompatible materials like water and bases. [, ]

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